molecular formula C51H82N14O18 B3028637 (Val671)-Amyloid b/A4 Protein Precursor770 (667-676) CAS No. 252256-43-2

(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)

Cat. No. B3028637
CAS RN: 252256-43-2
M. Wt: 1179.3 g/mol
InChI Key: XVRVLVNUXPHGIL-ZSDPNEGOSA-N
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Description

(Val671)-Amyloid β/A4 Protein Precursor770 (667-676) is a peptide fragment derived from the amyloid precursor protein (APP). Specifically, it corresponds to the ‘Swedish’ Lys-Met/Asn-Leu (K670N/M671L) mutation of the APP β-secretase cleavage site. This peptide serves as a substrate for assaying β-secretase activity .


Synthesis Analysis

The synthesis of this peptide involves the sequential addition of amino acids, following established protocols for solid-phase peptide synthesis. The specific sequence is Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg . Researchers can obtain this peptide through chemical synthesis or purchase it from reliable suppliers.


Molecular Structure Analysis

The molecular formula of (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) is C51H82N14O18 , with an average molecular weight of approximately 1179.27 g/mol . Its theoretical isoelectric point (pI) is approximately 4.44 .

Scientific Research Applications

Conformational Analysis and β-Secretase Interactions

  • Conformational Flexibility : The amyloid precursor protein (APP) fragment containing amino acids 667-676, including Val671, is a substrate for β-secretase, crucial in generating amyloid β peptides. This fragment demonstrates conformational flexibility, adopting different structures in various solvent environments. This flexibility is particularly pronounced when Asp672 is substituted with D-Asp and iso-Asp, especially in trifluoroethanol. Understanding these conformational changes is vital for comprehending the interactions between β-secretase and APP, which is relevant to Alzheimer's disease research (Shanmugam et al., 2012).

Amyloid Precursor Protein (APP) and Alzheimer's Disease

  • APP and Alzheimer's Pathology : The APP gene encodes a larger protein, part of which includes the amyloid protein. This protein is present in Alzheimer's disease and Down's syndrome patients, manifesting as neuritic plaques, neurofibrillary tangles, and cerebrovascular deposits. Different forms of APP (APP695, APP751, APP770) exist, and their specific processing leads to the production of amyloid β peptides, which are central to Alzheimer's disease pathology (Tanzi et al., 1988), (Oltersdorf et al., 1989).

Role in Alzheimer's Disease Familial Forms

  • Familial Alzheimer's Disease Mutations : Mutations in the APP gene, such as the asparagine for lysine and leucine for methionine substitution at codons 670 and 671, are linked to a subset of familial Alzheimer's disease (FAD). These mutations affect APP metabolism and amyloid β peptide production, crucial in Alzheimer's pathology (Lamb et al., 1997).

Processing and Secretion of APP

  • Protein Phosphorylation and APP Secretion : Phorbol ester activation of protein kinase C significantly increases the production of secreted forms of APP isoforms. This enhanced processing in the secretory pathway might help prevent amyloid deposition, offering a potential therapeutic target for Alzheimer's disease (Gillespie et al., 1992), (Caporaso et al., 1992).

Insights from Yeast Artificial Chromosome Transgenic Mice

  • Transgenic Mice Studies : Yeast artificial chromosome transgenic mice expressing human APP with familial Alzheimer's disease mutations show high levels of Aβ peptides and altered APP derivatives. This model provides valuable insights into in vivo effects of APP mutations and helps in testing therapeutic agents targeting APP metabolism and amyloid β production (Lamb et al., 1997).

Future Directions

: Sigma-Aldrich: Asn670, Leu671-Amyloid β/A4 Precursor Protein 770 Fragment 667-676 : NovoPro Labs: (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) : Biosynth: Amyloid beta/A4 Protein Precursor770 (667-676) : Avantor Sciences: (Asn670, Leu671)-Amyloid β/A4 Protein Precursor770 (667-676)

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82N14O18/c1-25(2)39(65-45(77)32(17-19-37(69)70)59-42(74)29(53)24-66)48(80)60-30(14-9-10-20-52)44(76)64-40(26(3)4)49(81)63-35(23-38(71)72)46(78)57-27(5)41(73)58-31(16-18-36(67)68)43(75)62-34(22-28-12-7-6-8-13-28)47(79)61-33(50(82)83)15-11-21-56-51(54)55/h6-8,12-13,25-27,29-35,39-40,66H,9-11,14-24,52-53H2,1-5H3,(H,57,78)(H,58,73)(H,59,74)(H,60,80)(H,61,79)(H,62,75)(H,63,81)(H,64,76)(H,65,77)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,54,55,56)/t27-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRVLVNUXPHGIL-ZSDPNEGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82N14O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746739
Record name L-Seryl-L-alpha-glutamyl-L-valyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1179.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

252256-43-2
Record name L-Seryl-L-alpha-glutamyl-L-valyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)
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